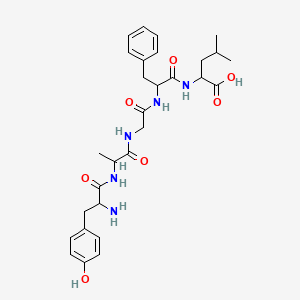
Haegtftsdvssyle
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HAEGTFTSDVSSYLE is a polypeptide from patent CN 102920658 B. GLP-I analog contains the sequence.
Wissenschaftliche Forschungsanwendungen
HARKing in Scientific Research : Kerr (1998) discusses HARKing (Hypothesizing After the Results are Known), a practice in scientific communication where post hoc hypotheses are presented as a priori hypotheses. This raises questions about the integrity and validity of research findings (Kerr, 1998).
Wind Turbine Research : O'Brien et al. (2017) review the aerodynamics of Horizontal Axis Wind Turbines (HAWT), focusing on near wake experiments, wake predictions, and structural modeling in wind turbine research (O'Brien, Young, O’Mahoney, & Griffin, 2017).
Education and Outreach in Participatory Science : Haywood and Besley (2014) explore how education outreach and participatory engagement in scientific research contribute to public knowledge and scientific efficacy (Haywood & Besley, 2014).
Ethics in Genomic Research : Foster (2004) examines the ethical considerations in genomic research, particularly the issues arising from using identified populations in studies like the International HapMap Project (Foster, 2004).
Human Activity Recognition Technologies : Demrozi et al. (2020) discuss the role of machine learning in Human Activity Recognition (HAR) and its applications in health, sports, and well-being (Demrozi, Pravadelli, Bihorac, & Rashidi, 2020).
Biomedical Material Research : Siddiqui, Pickering, and Mucalo (2018) review the use of Hydroxyapatite-Carbonaceous Structure Composites in bone replacement materials, highlighting the challenges and innovations in biomedical materials research (Siddiqui, Pickering, & Mucalo, 2018).
Influenza Research Database : Zhang et al. (2016) describe the Influenza Research Database, a comprehensive resource for influenza virus research, providing tools for data mining and hypothesis generation (Zhang et al., 2016).
Eigenschaften
Molekularformel |
C₇₁H₁₀₃N₁₇O₂₈ |
|---|---|
Molekulargewicht |
1642.71 |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C71H103N17O28/c1-32(2)21-44(61(105)78-43(71(115)116)18-20-53(98)99)79-62(106)45(23-38-13-15-40(94)16-14-38)80-65(109)48(28-89)83-67(111)50(30-91)84-68(112)55(33(3)4)87-64(108)47(25-54(100)101)81-66(110)49(29-90)85-70(114)57(36(7)93)88-63(107)46(22-37-11-9-8-10-12-37)82-69(113)56(35(6)92)86-51(95)27-74-60(104)42(17-19-52(96)97)77-58(102)34(5)76-59(103)41(72)24-39-26-73-31-75-39/h8-16,26,31-36,41-50,55-57,89-94H,17-25,27-30,72H2,1-7H3,(H,73,75)(H,74,104)(H,76,103)(H,77,102)(H,78,105)(H,79,106)(H,80,109)(H,81,110)(H,82,113)(H,83,111)(H,84,112)(H,85,114)(H,86,95)(H,87,108)(H,88,107)(H,96,97)(H,98,99)(H,100,101)(H,115,116)/t34-,35+,36+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-,56-,57-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N |
Sequenz |
One Letter Code: HAEGTFTSDVSSYLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




